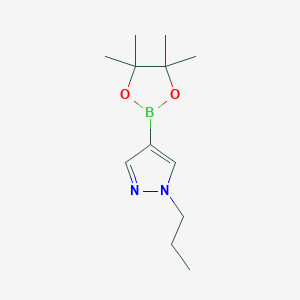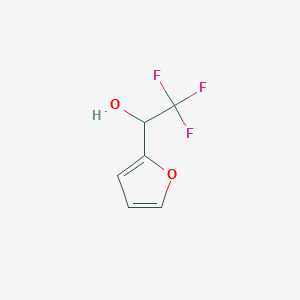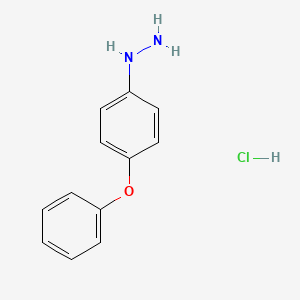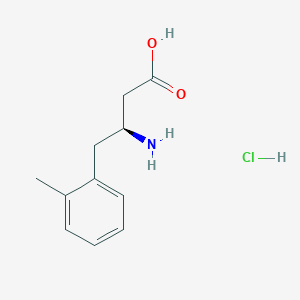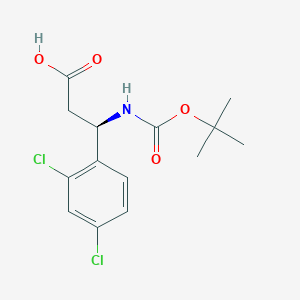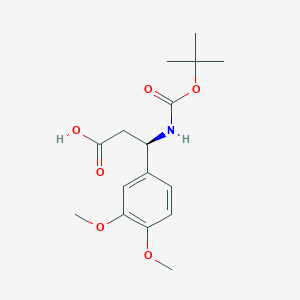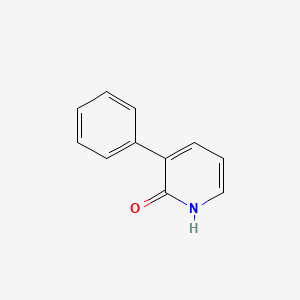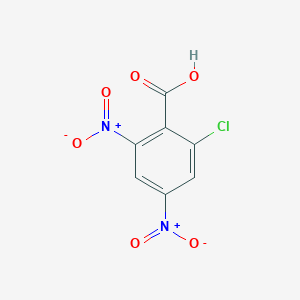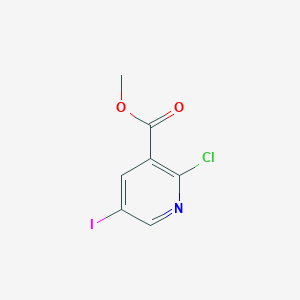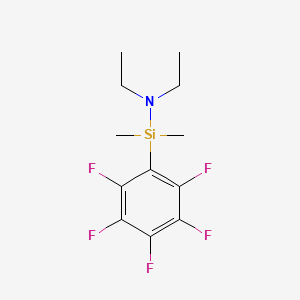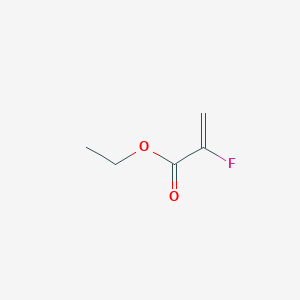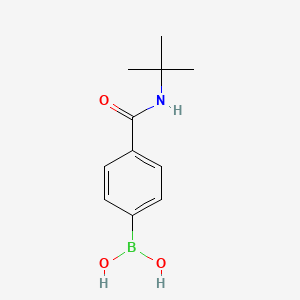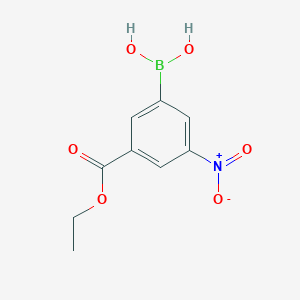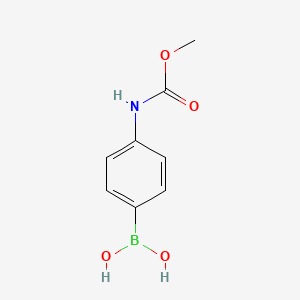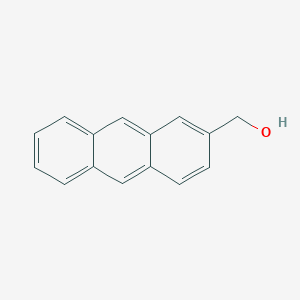
2-(Hydroxymethyl)anthracene
Vue d'ensemble
Description
2-(Hydroxymethyl)anthracene is a chemical compound with the molecular formula C15H12O and a molecular weight of 208.26 . It appears as a light yellow to yellow to orange powder or crystal .
Synthesis Analysis
Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core. Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives . Recent strategies for preparing anthracene derivatives encompass papers published over the last twelve years (2008–2020) and focus on direct and indirect methods to construct anthracene and anthraquinone frameworks .
Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)anthracene consists of a total of 30 bonds; 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
Anthraquinones and their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization . Oximes are one of the most important and prolific functional groups in organic chemistry .
Physical And Chemical Properties Analysis
2-(Hydroxymethyl)anthracene is a solid at 20°C . The melting point ranges from 221.0 to 227.0°C .
Applications De Recherche Scientifique
-
Organic Photochemistry
- Anthracene derivatives play a prominent role in the development of organic photochemistry .
- They have been extensively investigated in many fields, such as material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices .
- The methods of application or experimental procedures involve the use of anthracene derivatives in various chemical reactions under specific conditions .
- The outcomes obtained include the development of new materials and devices with unique properties .
-
Biological Systems
-
Medicinal Field
- Anthracene derivatives act as good anti-cancerous drugs and they are carcinogenic to many living beings .
- The methods of application involve the use of anthracene derivatives in the treatment of various types of cancer .
- The outcomes obtained include the effective treatment of cancer and a better understanding of the carcinogenic effects of anthracene derivatives .
-
Marine Fungi
- Anthraquinones derived from marine fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core .
- The methods of application involve the extraction and isolation of anthraquinones from marine fungi .
- The outcomes obtained include the discovery of new bioactive compounds with significant biological activities .
Safety And Hazards
Orientations Futures
Anthraquinones and their derivatives have shown significant biological activities as well as highly economical, commercial, and biomedical potentialities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . This suggests that 2-(Hydroxymethyl)anthracene and similar compounds could have potential applications in these areas.
Propriétés
IUPAC Name |
anthracen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUBYLNJMTHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360908 | |
| Record name | 2-(Hydroxymethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)anthracene | |
CAS RN |
22863-82-7 | |
| Record name | 2-Anthracenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22863-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

